3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
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Overview
Description
3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and a propanol chain bearing a methylamino group
Scientific Research Applications
3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials, such as conductive polymers and advanced coatings.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Methylation: The thiophene ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Propanol Chain Attachment: The propanol chain is introduced via a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable thiophene derivative.
Methylamino Group Introduction: Finally, the methylamino group is introduced through reductive amination, where the corresponding ketone reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Amino)-1-(5-methylthiophen-2-yl)propan-1-ol: Similar structure but lacks the methyl group on the amino group.
3-(Methylamino)-1-(2-thienyl)propan-1-ol: Similar structure but with an unsubstituted thiophene ring.
3-(Methylamino)-1-(5-ethylthiophen-2-yl)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.
Uniqueness
3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol is unique due to the presence of both a methylamino group and a methyl-substituted thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7-3-4-9(12-7)8(11)5-6-10-2/h3-4,8,10-11H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVATDJKEOQMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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